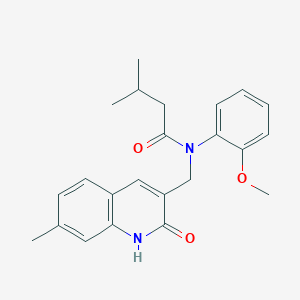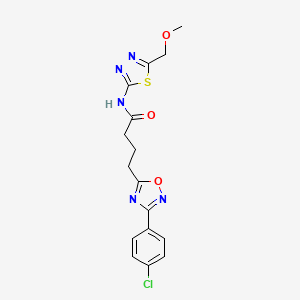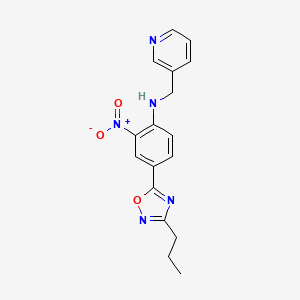![molecular formula C20H26N4O B7697845 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown significant potential in the treatment of various types of cancer. BMN-673 is a potent PARP inhibitor that has demonstrated high selectivity for PARP-1 and PARP-2, which are enzymes involved in DNA repair pathways. The following paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMN-673.
Mecanismo De Acción
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is a PARP inhibitor that binds to the catalytic domain of PARP-1 and PARP-2 enzymes. This binding prevents the enzymes from repairing damaged DNA, leading to the accumulation of DNA damage. Cancer cells are more susceptible to DNA damage due to their increased proliferation rate, making them more sensitive to PARP inhibition than normal cells. This ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in preclinical studies. It has been shown to be effective in killing cancer cells in vitro and in vivo. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. In clinical trials, this compound has demonstrated promising results in the treatment of breast, ovarian, and pancreatic cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor that has been extensively studied in preclinical and clinical trials. This compound has a favorable pharmacokinetic profile and can be administered orally. However, there are also limitations to using this compound in lab experiments. It is a small molecule drug that may have off-target effects, and its efficacy may vary depending on the type of cancer being treated.
Direcciones Futuras
There are several future directions for the use of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide in cancer treatment. One potential direction is the development of combination therapies that include this compound and other anti-cancer drugs. Another direction is the development of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide involves a multi-step process that includes the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline with butyl lithium, followed by the addition of pivaloyl chloride to form the desired compound. The final product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown significant potential in the treatment of breast, ovarian, and pancreatic cancer. This compound has been shown to be effective in killing cancer cells by inhibiting PARP enzymes, which are involved in DNA repair pathways. This leads to the accumulation of DNA damage and ultimately results in cell death.
Propiedades
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-6-7-10-24-18-15(17(23-24)22-19(25)20(3,4)5)12-14-11-13(2)8-9-16(14)21-18/h8-9,11-12H,6-7,10H2,1-5H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKCODZTMIZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

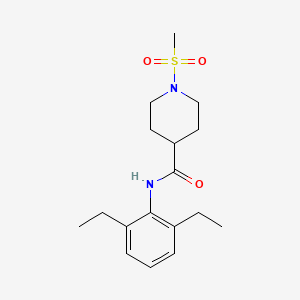
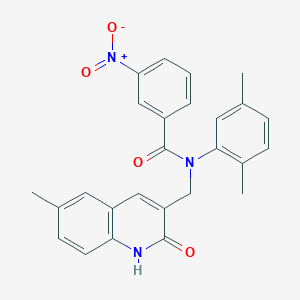

![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
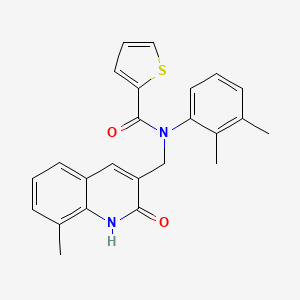
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)
